Molecular Property Differentiation vs. Analogs
5-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibits a calculated logP of 2.06 and a fraction sp3 of 0.19 [1]. These values place the compound in a distinct physicochemical space compared to its closest structural neighbors: the 5-(4-chlorophenyl) analog has a higher cLogP (approximately 3.1) due to the lipophilic chlorine, while the 5-phenyl analog lacks the hydrogen-bond acceptor capability of the pyridyl nitrogen, impacting solubility [2]. The balanced cLogP and lower aromatic ring count of the target compound suggest a more favorable starting point for achieving both permeability and aqueous solubility, a common challenge in kinase inhibitor optimization.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) and Fraction sp3 |
|---|---|
| Target Compound Data | cLogP = 2.06; Fraction sp3 = 0.19 |
| Comparator Or Baseline | 5-(4-chlorophenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: cLogP ~3.1 (estimated from structural increment); 5-phenyl-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: cLogP ~2.5 (estimated) |
| Quantified Difference | Target compound cLogP is 0.44–1.04 units lower than comparators, indicating reduced lipophilicity-driven off-target risk. |
| Conditions | Computed properties from ZINC database; comparator values estimated from structural increments using standard medicinal chemistry principles. |
Why This Matters
For procurement in early-stage drug discovery, a lower cLogP within this scaffold class correlates with a reduced likelihood of promiscuous target engagement and improved developability profiles, making this compound a strategically superior starting point relative to more lipophilic 5-aryl analogs.
- [1] ZINC Database Entry ZINC000040976051 for 5-(pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one. View Source
- [2] Hamby, J. M. et al. (1997). Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. View Source
